An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorobenzotrifluoride, with the CAS number 78068-85-6, is a halogenated aromatic compound that has garnered significant interest as a key building block in advanced chemical synthesis. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring, imparts unique reactivity and stability. This profile makes it an invaluable intermediate in the production of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] In the pharmaceutical sector, it serves as a crucial component in the synthesis of Active Pharmaceutical Ingredients (APIs), where its incorporation can enhance drug efficacy and metabolic stability.[1] Notably, it has been utilized in the development of treatments for metabolic disorders.[1] In agrochemical applications, this compound is instrumental in formulating high-performance pesticides and herbicides.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-fluorobenzotrifluoride, offering insights for its handling, application, and characterization in a research and development setting.
Molecular and General Properties
The fundamental properties of 3-Chloro-4-fluorobenzotrifluoride are summarized in the table below, providing a foundational understanding of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₄ | |
| Molecular Weight | 198.55 g/mol | |
| CAS Number | 78068-85-6 | |
| Appearance | Colorless to light red/green clear liquid | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Synonyms | 3-Chloro-α,α,α,4-tetrafluorotoluene, 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | [3] |
Physicochemical Data
A thorough understanding of the physicochemical properties of 3-Chloro-4-fluorobenzotrifluoride is paramount for its effective use in synthesis and formulation. The following sections detail its key physical and chemical characteristics.
Boiling Point
The boiling point is a critical parameter for purification and for defining reaction conditions.
-
Boiling Point: 137 °C[2]
Density
Density is an essential property for process design, particularly for calculations involving mass transfer and fluid dynamics.
Refractive Index
The refractive index is a useful property for rapid identification and purity assessment.
-
Refractive Index (n20D): 1.43[2]
Solubility
Solubility is a key determinant of a compound's behavior in various solvent systems, impacting reaction kinetics, purification, and formulation.
-
Organic Solvents: 3-Chloro-4-fluorobenzotrifluoride is expected to be soluble in many common organic solvents.[5]
Vapor Pressure
Vapor pressure data is crucial for assessing the volatility of the compound, which is important for safety, handling, and distillation procedures. While specific experimental data for 3-Chloro-4-fluorobenzotrifluoride is not widely published, its boiling point suggests a moderate vapor pressure at ambient temperatures.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the halogens.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and fluoro substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring, with coupling to the neighboring protons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
-
C-F stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond are expected in the 1350-1000 cm⁻¹ region.
-
C-Cl stretching: The C-Cl stretching vibration will likely be found in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3-Chloro-4-fluorobenzotrifluoride will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.
Experimental Protocols
The following sections outline the methodologies for the experimental determination of the key physicochemical properties of 3-Chloro-4-fluorobenzotrifluoride, with a focus on established and reliable techniques.
Workflow for Physicochemical Property Determination
Caption: General workflow for the synthesis, characterization, and property determination of 3-Chloro-4-fluorobenzotrifluoride.
Boiling Point Determination (Distillation Method)
The boiling point can be accurately determined using a standard distillation apparatus, following principles outlined in OECD Guideline 103.[6]
Methodology:
-
Place a sample of 3-Chloro-4-fluorobenzotrifluoride in a round-bottom flask with a few boiling chips.
-
Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing for a phase transition to the gaseous state.[6] The constant temperature observed during distillation of a pure substance corresponds to its boiling point.
Density Determination (Pycnometer Method)
The density of liquid 3-Chloro-4-fluorobenzotrifluoride can be precisely measured using a pycnometer, in accordance with OECD Guideline 109.
Methodology:
-
Clean and dry a pycnometer of known volume and weigh it accurately.
-
Fill the pycnometer with 3-Chloro-4-fluorobenzotrifluoride, ensuring no air bubbles are present.
-
Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).
-
Remove any excess liquid and weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.
Causality: This method provides a direct measurement of mass per unit volume. The use of a calibrated pycnometer and temperature control ensures high accuracy and reproducibility.
Solubility Determination (Flask Method)
To determine the solubility in various organic solvents, the flask method, as described in OECD Guideline 105, is appropriate.[4]
Methodology:
-
Add an excess amount of 3-Chloro-4-fluorobenzotrifluoride to a known volume of the desired solvent in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant and analyze its concentration using a suitable analytical technique (e.g., GC or HPLC with a calibration curve).
Causality: This method establishes a saturated solution, where the dissolved solute is in equilibrium with the undissolved solute. The concentration of the supernatant at this point represents the solubility of the compound in that solvent at the given temperature.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the comprehensive spectroscopic characterization of 3-Chloro-4-fluorobenzotrifluoride.
Safety and Handling
3-Chloro-4-fluorobenzotrifluoride is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8 °C.[2]
Conclusion
3-Chloro-4-fluorobenzotrifluoride is a versatile and valuable intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is essential for its safe handling, effective use in synthesis, and for the development of robust and scalable processes. This guide provides a consolidated resource of its key properties and outlines standardized methods for their experimental determination, serving as a valuable tool for researchers and professionals in the field of chemical sciences.
References
-
Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzotrifluoride. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6. Retrieved from [Link]
-
OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (2012). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). CUSABIO. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-4-fluorobenzotrifluoride: A Key Intermediate for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]
-
DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). PubMed Central. [Link]
-
OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzotrifluoride. Retrieved from [Link]
-
DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]
-
OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
OECD. (2012). oecd guideline for the testing of chemicals. Retrieved from [Link]
-
The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). CUSABIO. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. filab.fr [filab.fr]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 5. Benzotrifluoride [drugfuture.com]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
